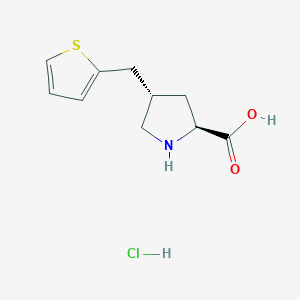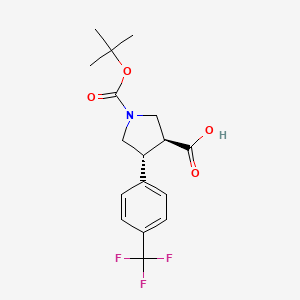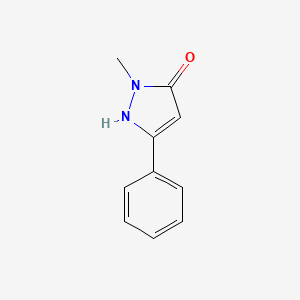
1-甲基-3-苯基-1H-吡唑-5-醇
描述
1-Methyl-3-phenyl-1H-pyrazol-5-ol (MPP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless solid that is soluble in a variety of organic solvents. MPP has been studied extensively for its unique properties and potential applications in a variety of scientific fields. This compound has been used as an intermediate in the synthesis of a number of pharmaceuticals, and its biochemical and physiological effects have been studied in a number of laboratory experiments. In
科学研究应用
合成和化学性质
- 区域控制的甲基化:1-甲基-3-苯基-1H-吡唑-5-醇已被用于开发区域控制的N、O和C-甲基化过程。这对于合成聚氟代安替比林类似物至关重要,这些类似物已被发现具有显著的镇痛活性,尤其是含三氟甲基基团的类似物(Nemytova et al., 2018)。
绿色化学和生物聚合物
- 合成中的可生物降解催化剂:该化合物已使用纤维素硫酸作为可生物降解且环境友好的生物聚合物合成。这展示了在绿色化学中的应用,最大限度地减少环境污染和操作风险,同时实现高产率和成本效益(Mosaddegh et al., 2010)。
腐蚀抑制
- 石油工业中的腐蚀缓解:1-甲基-3-苯基-1H-吡唑-5-醇的衍生物已被研究其在腐蚀抑制中的潜力,特别是在石油工业的酸化环境中。这项研究突出了其在增强工业材料耐久性和寿命方面的应用(Singh et al., 2020)。
制药研究
- 生物活性研究:已探索了1-甲基-3-苯基-1H-吡唑-5-醇的各种衍生物的生物活性。一些衍生物在人类细胞系的细胞毒性测试中显示出有希望的结果,表明可能具有制药应用(Cadena-Cruz et al., 2021)。
材料科学
- 晶体结构分析:对1-甲基-3-苯基-1H-吡唑-5-醇的衍生物的晶体结构研究有助于理解分子相互作用和性质,这在材料科学领域具有重要价值(Portilla et al., 2007)。
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
Relevant Papers Relevant papers related to 1-methyl-3-phenyl-1H-pyrazol-5-ol can be found in the references provided . These papers provide more detailed information about the compound and its related compounds.
作用机制
Target of Action
Related compounds have been shown to interact with various cellular targets, including tyrosine-protein phosphatase .
Mode of Action
It’s known that related compounds can mediate the dephosphorylation of certain proteins, inactivating their kinase activity .
Biochemical Pathways
Related compounds have been shown to regulate the endoplasmic reticulum unfolded protein response .
Result of Action
Related compounds have been shown to exhibit antioxidant and anticancer activities .
生化分析
Biochemical Properties
1-methyl-3-phenyl-1H-pyrazol-5-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit tyrosine-protein phosphatase, which is involved in the regulation of the endoplasmic reticulum unfolded protein response . Additionally, 1-methyl-3-phenyl-1H-pyrazol-5-ol exhibits radical scavenging activity, which contributes to its antioxidant properties .
Cellular Effects
The effects of 1-methyl-3-phenyl-1H-pyrazol-5-ol on cellular processes are profound. It has been demonstrated to induce cytotoxicity in various human cell lines, including colorectal carcinoma cells . This compound influences cell function by activating autophagy proteins as a survival mechanism and inducing p53-mediated apoptosis . Furthermore, 1-methyl-3-phenyl-1H-pyrazol-5-ol affects cell signaling pathways and gene expression, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 1-methyl-3-phenyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it inhibits tyrosine-protein phosphatase, which inactivates the protein kinase activity of EIF2AK3/PERK . This inhibition leads to changes in cellular stress responses and apoptosis. Additionally, the compound’s radical scavenging activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-3-phenyl-1H-pyrazol-5-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-methyl-3-phenyl-1H-pyrazol-5-ol remains stable under specific conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, reducing its efficacy. Long-term studies have observed sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-methyl-3-phenyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anticancer activities . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-methyl-3-phenyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s radical scavenging activity is linked to its participation in redox reactions, where it neutralizes free radicals and prevents oxidative damage . Additionally, 1-methyl-3-phenyl-1H-pyrazol-5-ol affects the metabolism of other biomolecules, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, 1-methyl-3-phenyl-1H-pyrazol-5-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Studies have shown that 1-methyl-3-phenyl-1H-pyrazol-5-ol accumulates in cancer cells, enhancing its cytotoxicity .
Subcellular Localization
The subcellular localization of 1-methyl-3-phenyl-1H-pyrazol-5-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its accumulation in the endoplasmic reticulum is associated with its inhibition of tyrosine-protein phosphatase . This localization is crucial for its role in regulating cellular stress responses and apoptosis.
属性
IUPAC Name |
2-methyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOLYMVSZFIBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376989, DTXSID40901567 | |
| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34347-81-4 | |
| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




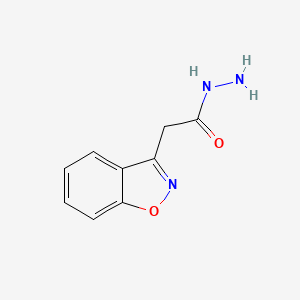



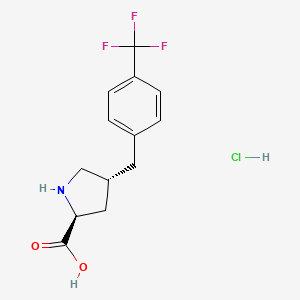



![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
